molecular formula C14H14ClNO2S B442584 Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-54-7

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442584
CAS No.: 350989-54-7
M. Wt: 295.8g/mol
InChI Key: GEHMIIDYUWPPLX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and diverse chemical reactivity. This particular compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amination and Esterification: The amino group can be introduced through a nucleophilic substitution reaction, where the chlorinated thiophene is reacted with an amine. The ester functional group can be introduced by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group (if present) to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophene derivatives, depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and chlorophenyl groups allows the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function. The ester group can also undergo hydrolysis, releasing the active thiophene derivative.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the chlorophenyl group, which may result in different biological activities and chemical reactivity.

    Methyl 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its solubility and reactivity.

    2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid: The carboxylic acid derivative, which may have different pharmacokinetic properties compared to the ester.

Uniqueness

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as a pharmacophore, while the ester group allows for modifications that can improve its pharmacokinetic properties.

Biological Activity

Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate, also known by its CAS number 350989-54-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • CAS Number : 350989-54-7
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The introduction of the 3-chlorophenyl group and the amino group is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored, leading to improved yields and purity levels.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while the compound is effective against certain pathogens, its efficacy varies across different bacterial strains.

Anti-Cancer Activity

In vitro studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound's IC50 values were reported as follows:

Cell Line IC50 (µM)
HepG2<25
MCF-726–50
PC-3>100

These findings suggest that the compound has potent activity against liver cancer cells while exhibiting moderate effects on breast cancer cells.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Induction of Apoptosis : The compound might trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of thiophene derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, particularly against Gram-positive bacteria like Staphylococcus aureus .

Case Study 2: Anti-Cancer Properties

Research published in ACS Publications highlighted the anti-cancer potential of various thiophene derivatives, including this compound. The study demonstrated that this compound significantly inhibited the growth of HepG2 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-5-4-6-10(15)7-9/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHMIIDYUWPPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC(=CC=C2)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358602
Record name ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-54-7
Record name Ethyl 2-amino-4-(3-chlorophenyl)-5-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
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